2-Chloro-4'-methylbenzophenone

Description

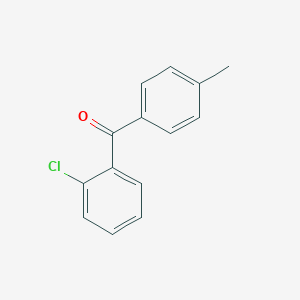

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUXHHNKRKVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208218 | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5953-00-4 | |

| Record name | (2-Chlorophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5953-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 2-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-methylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62484FS8TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methylbenzophenone

Established Synthetic Pathways for 2-Chloro-4'-methylbenzophenone

The synthesis of this compound, a substituted benzophenone (B1666685), can be achieved through several established organic chemistry reactions. These methods leverage foundational reactions like Friedel-Crafts acylation and transformations involving diazonium salts, as well as modern techniques such as cross-coupling reactions and microwave-assisted synthesis. The choice of a specific pathway often depends on factors like desired yield, purity, scalability, and the availability of starting materials.

Friedel-Crafts Acylation Approaches to Substituted Benzophenones

Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including this compound. oregonstate.educhemguide.co.uk This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In the context of this compound, the primary approach involves the reaction of toluene (B28343) with 2-chlorobenzoyl chloride. chemicalbook.com The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). google.com The methyl group on the toluene ring is an ortho-, para-director. However, in Friedel-Crafts acylation, the para-substituted product is often favored due to steric hindrance at the ortho position. chemguide.co.uk

The general reaction is as follows:

Toluene reacts with 2-chlorobenzoyl chloride in the presence of AlCl₃.

The reaction mixture is typically heated to facilitate the reaction. chemguide.co.uk

An aqueous workup is performed to decompose the aluminum chloride complex and isolate the crude product.

Purification is often achieved through distillation or recrystallization. oregonstate.edu

Variations of this method exist, including the use of other Lewis acids or different reaction conditions to optimize the yield and regioselectivity. For instance, trifluoromethanesulfonic acid (CF₃SO₃H) can be used as a catalyst for acylating aromatic compounds with acyl chlorides. uni-stuttgart.de

Table 1: Key Parameters in Friedel-Crafts Acylation for Benzophenone Synthesis

| Parameter | Description | Typical Conditions/Reagents | Reference(s) |

| Aromatic Substrate | The aromatic compound to be acylated. | Toluene | chemicalbook.com |

| Acylating Agent | Provides the acyl group. | 2-Chlorobenzoyl chloride | chemicalbook.comchemicalbook.com |

| Catalyst | Lewis acid that activates the acylating agent. | Aluminum chloride (AlCl₃) | google.com |

| Solvent | An inert solvent is often used. | Dichloromethane (B109758), excess aromatic substrate | google.comgoogle.com |

| Temperature | Reaction temperature can influence selectivity. | 0°C to reflux | google.com |

| Reaction Time | Duration required for completion. | Varies, often several hours | google.com |

Synthesis via Benzenediazonium (B1195382) Salts and Halogenation

An alternative synthetic route to this compound involves the use of benzenediazonium salts. Specifically, 2-(4'-methylbenzoyl)-benzenediazonium salts can serve as a precursor. lookchem.comacs.org This method relies on the replacement of the diazonium group with a chlorine atom.

The reaction of 2-(4'-methylbenzoyl)-benzenediazonium salts with carbon tetrachloride in the presence of an alkali can lead to the formation of this compound. lookchem.comacs.org This reaction proceeds through a free radical mechanism. It is noteworthy that this reaction can sometimes yield an abnormal product, 2-chloro-4-methylbenzophenone, through an intramolecular chain transfer reaction. lookchem.comacs.org

The Sandmeyer reaction, a well-known method for converting diazonium salts to aryl halides, can also be employed. In this case, the 2-(4'-methylbenzoyl)-benzenediazonium salt would be treated with a solution of cuprous chloride (CuCl) in hydrochloric acid. This typically leads to the normal replacement product without the formation of the isomeric byproduct. lookchem.com

Advanced Cross-Coupling Reaction Strategies for Aryl Ketones

Modern synthetic chemistry offers advanced cross-coupling reactions for the formation of carbon-carbon bonds, providing a versatile route to aryl ketones. Current time information in Bangalore, IN. The Suzuki-Miyaura cross-coupling reaction, for instance, can be adapted for the synthesis of benzophenones. researchgate.net This typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net

For the synthesis of this compound, one possible cross-coupling strategy would be the reaction of 4-methylphenylboronic acid with 2-chlorobenzoyl chloride. This acylative Suzuki-Miyaura coupling would be catalyzed by a suitable palladium catalyst. Research has shown that various substituted benzophenones can be produced in high yields using this methodology. researchgate.net

Another relevant cross-coupling method is the Stille reaction, which couples an organotin compound with an organic halide. While less common for this specific synthesis, it represents a potential pathway. sciforum.net

Table 2: Comparison of Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction | Coupling Partners | Catalyst | Key Advantages | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid + Acyl chloride | Palladium complex | Mild conditions, high yields, commercially available reagents | researchgate.net |

| Stille | Organotin compound + Acyl chloride | Palladium complex | Tolerant to many functional groups | sciforum.net |

| Copper-catalyzed | Arylboronic acid + Aryl thioester | Copper catalyst | Can be microwave-assisted |

Application of Microwave-Assisted Synthesis in Benzophenone Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. Current time information in Bangalore, IN. This technique has been successfully applied to the synthesis of substituted benzophenones. nih.govasianpubs.orgsemanticscholar.orgwisdomlib.org

In the context of Friedel-Crafts acylation, microwave irradiation can significantly reduce the reaction time compared to conventional heating. sciforum.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, can be efficiently performed under microwave conditions, often leading to higher yields in shorter timeframes. sciforum.netnih.gov For example, the synthesis of aryl aminobenzophenones has been achieved with good to excellent yields using palladium-catalyzed amination under microwave irradiation. nih.gov The synthesis of various benzophenone derivatives has been demonstrated using microwave-assisted methods, highlighting the broad applicability of this technology in benzophenone chemistry. semanticscholar.orgwisdomlib.org

Process Optimization in Preparative Synthesis

For the large-scale or industrial production of this compound, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. Current time information in Bangalore, IN. This involves strategies such as the use of continuous flow reactors and methods for minimizing byproducts.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat transfer, better reaction control, and enhanced safety. whiterose.ac.ukresearchgate.netucc.iersc.org The synthesis of related compounds has been successfully demonstrated and optimized in continuous flow systems, suggesting the feasibility for this compound production. whiterose.ac.ukresearchgate.netucc.ie Optimization in these systems can be achieved by systematically varying parameters like temperature, flow rate, and reagent stoichiometry. whiterose.ac.ukrsc.org

Byproduct minimization is another key aspect of process optimization. In Friedel-Crafts acylation, for example, controlling the reaction temperature and the stoichiometry of the reactants can help to reduce the formation of unwanted isomers or poly-acylated products. google.com In syntheses involving diazonium salts, careful control of the reaction conditions is necessary to avoid the formation of abnormal rearrangement products. lookchem.com

Chemical Reactivity and Mechanistic Aspects of this compound

The chemical reactivity of this compound is dictated by its functional groups: the ketone carbonyl group, the chlorinated aromatic ring, and the methylated aromatic ring.

The carbonyl group can undergo typical ketone reactions such as reduction to a secondary alcohol or reductive coupling to form a pinacol. The presence of the electron-withdrawing chlorine atom on one of the phenyl rings can influence the reactivity of the carbonyl group.

The chlorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other functional groups.

The aromatic rings can undergo further electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The methyl-bearing ring is activated towards electrophilic substitution, while the chlorine-bearing ring is deactivated.

Mechanistically, reactions involving this compound can proceed through various pathways. For example, its reaction with potassium amide can involve the formation of an aryne intermediate. brocku.ca The photochemical reduction of similar benzophenones to form benzopinacols has also been documented, indicating the potential for photochemical reactivity. oregonstate.eduoregonstate.edu The Grignard reaction with 2-methylbenzophenone (B1664564), a related compound, has been shown to proceed via a polar mechanism, but can switch to a single electron transfer pathway in the presence of transition metal catalysts. acs.org

Oxidation Reactions and Characterization of Oxidative Products

The oxidation of this compound can be directed at either the methyl group or the carbonyl function, depending on the reagents and conditions employed. The methyl group, being an activated site on the toluene ring, is susceptible to oxidation to a carboxylic acid. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly used for such transformations in related methyl-substituted benzophenones. This reaction would yield 3'-Chloro-4'-carboxybenzophenone.

In a specific example involving a related compound, 3'-chloro-4'-methylbenzophenone-2-carboxylic acid is oxidized to form 3-Chloroanthraquinone-2-carboxylic acid, demonstrating the transformation of the methyl group under oxidative conditions. chemicalbook.com While direct oxidation of the carbonyl group is less common, under certain conditions, benzophenones can undergo oxidative cleavage. Furthermore, one-electron-transfer oxidizing agents can oxidize benzophenones to a diradical, which can then undergo further reactions like coupling. scispace.com

Characterization of the oxidative products typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would confirm the formation of a carboxylic acid by the appearance of a broad O-H stretching band and a characteristic C=O stretching frequency for the acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structural changes, such as the disappearance of the methyl group signal and the appearance of a carboxylic acid proton signal. Mass spectrometry would confirm the change in molecular weight corresponding to the addition of oxygen atoms.

Table 1: Potential Oxidation Reactions and Products

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-Chloro-4'-carboxybenzophenone |

| This compound | Chromium Trioxide (CrO₃) | 2-Chloro-4'-carboxybenzophenone |

Reduction Reactions and Formation of Reduced Species

The carbonyl group of this compound is the primary site for reduction reactions, typically yielding the corresponding secondary alcohol, (2-chlorophenyl)(4-methylphenyl)methanol. This transformation is commonly achieved using metal hydride reagents. evitachem.com

Standard reducing agents and their expected products include:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent that selectively reduces the ketone to a secondary alcohol.

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also effectively converts the ketone to the corresponding alcohol. evitachem.com

Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas can also effect the reduction of the carbonyl group.

Another important class of reduction for benzophenones is photoreduction. oregonstate.eduoregonstate.edu When exposed to UV light in the presence of a hydrogen donor (like isopropanol), benzophenone can be excited to a triplet state. This diradical then abstracts a hydrogen atom from the solvent to form a ketyl radical. wikipedia.org Two ketyl radicals can then dimerize to form a benzopinacol. For this compound, this would result in the formation of the corresponding substituted benzopinacol.

The characterization of reduced species relies on spectroscopic methods. The reduction of the carbonyl to a hydroxyl group is readily identified by IR spectroscopy through the disappearance of the strong C=O stretch and the appearance of a broad O-H stretch. NMR spectroscopy would show the appearance of a new signal for the hydroxyl proton and the methine proton, replacing the carbonyl carbon signal.

Table 2: Common Reduction Reactions and Products

| Starting Material | Reducing Agent/Condition | Major Product |

| This compound | Sodium Borohydride (NaBH₄) | (2-chlorophenyl)(4-methylphenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (2-chlorophenyl)(4-methylphenyl)methanol |

| This compound | UV light, Isopropanol | 1,2-bis(2-chlorophenyl)-1,2-bis(4-methylphenyl)ethane-1,2-diol (a benzopinacol) |

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom on the benzophenone scaffold, while generally unreactive on an unactivated aryl ring, can participate in nucleophilic substitution reactions under specific, often harsh, conditions. These reactions can proceed through different mechanisms, including nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or via an aryne intermediate (elimination-addition mechanism).

Research on 2-chlorobenzophenones has shown that treatment with strong bases like potassium amide (KNH₂) in liquid ammonia (B1221849) can lead to complex reaction mixtures. scholaris.ca For 2-Chloro-4-methylbenzophenone specifically, reaction with potassium amide was found to produce 2-toluidine. brocku.ca The formation of 2-toluidine, rather than the expected 3- and 4-toluidines, suggests a mechanism that does not proceed solely through a 4-methylbenzyne intermediate. Instead, it is proposed that an initial anion is formed, which can then either eliminate a chloride ion to form an aryne or be protonated. brocku.ca

In related systems, such as 2-chlorobenzophenones with electron-releasing groups in the 4'-position, treatment with potassamide in liquid ammonia resulted in partial Haller-Bauer scission alongside nucleophilic substitution. scholaris.ca The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group by a strong base. wikipedia.org The chlorine atom's position can also influence cyclization reactions, where a nucleophile within the same molecule displaces the halogen. For instance, 2-chloro-2'-hydroxy-5'-methylbenzophenone can undergo intramolecular cyclization to form 3-methylxanthone. scholaris.ca

Table 3: Nucleophilic Substitution Reaction Example

| Reactant | Reagent | Conditions | Observed Product | Proposed Intermediate |

| 2-Chloro-4-methylbenzophenone | Potassium Amide (KNH₂) | Liquid Ammonia | 2-Toluidine | Aryne intermediate |

Analysis of Regioselectivity and Substituent-Directed Reactivity in Chemical Derivatization

The reactivity and regioselectivity of this compound are governed by the electronic effects of its substituents. The chlorine atom at the 2-position is an electron-withdrawing group through induction (-I effect) and a weak deactivating group in electrophilic aromatic substitution. The methyl group at the 4'-position is an electron-donating group (+I effect and hyperconjugation), activating its respective phenyl ring towards electrophilic attack, primarily at the ortho positions relative to the methyl group.

In reactions involving nucleophilic attack on the aromatic rings, the situation is different. For nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the chloro-substituent and the carbonyl group makes the carbon atom to which the chlorine is attached more electrophilic and thus more susceptible to attack. smolecule.comnih.gov

The interplay of these substituents is evident in intramolecular reactions. For example, in the decomposition of 2-(4'-methylbenzoyl)-benzenediazonium salts, which generates a radical intermediate leading to this compound, an intramolecular chain transfer can occur where the radical attacks the methyl-substituted ring. acs.orglookchem.com This demonstrates the influence of the methyl group in directing the reactivity of an intramolecular radical.

Computational methods like Density Functional Theory (DFT) can be used to model the electron density, molecular orbital energies (such as the LUMO), and charge distribution of the molecule. nih.gov Such calculations help predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for observed regioselectivity. For instance, DFT calculations on similar di-substituted quinazolines have shown that the carbon at position 4 has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which aligns with experimental observations. nih.gov

Intramolecular Reaction Pathways (e.g., chain transfer, cyclization phenomena)

This compound is a product in reactions that showcase significant intramolecular pathways, particularly intramolecular chain transfer and cyclization. A key study by DeTar and Relyea investigated the decomposition of 2-(4'-methylbenzoyl)-benzenediazonium salts under conditions that favor free radical intermediates. acs.orglookchem.com

When the diazonium salt is decomposed in carbon tetrachloride in the presence of an alkali, it generates an o-benzoylphenyl radical. This radical is expected to react with the solvent to produce this compound. acs.orglookchem.com However, the reaction also yielded the isomeric product, 2-chloro-4-methylbenzophenone. The formation of this "abnormal" product is attributed to an intramolecular chain transfer reaction. In this process, the initially formed aryl radical (II) attacks the aromatic C-H bond of the p-toluyl ring, leading to a new radical intermediate (III), which then reacts with the solvent to give the rearranged product (V). acs.orgacs.org

Furthermore, the decomposition of the same diazonium salt catalyzed by cuprous halide in sulfuric acid leads to unusually high yields of a cyclization product, 3-methylfluorenone. acs.orglookchem.com This indicates that under certain conditions, the intramolecular cyclization pathway, where the radical attacks the ipso-carbon of the other ring followed by rearrangement and loss of a proton, becomes highly favorable. The comparative failure of this cyclization under other conditions is attributed to the high reactivity of the radical towards alternative reactions. lookchem.com

Table 4: Products from Decomposition of 2-(4'-methylbenzoyl)-benzenediazonium Fluoborate

| Reaction Conditions | Product | Yield | Reaction Pathway |

| CCl₄, NaOH | 2-Chloro-4-methylbenzophenone | 10% | Intramolecular Chain Transfer |

| CCl₄, NaOH | 2'-Chloro-4-methylbenzophenone | 10% | Normal Radical Substitution |

| CCl₄, NaOH | 3-Methylfluorenone | 10% | Intramolecular Cyclization |

| Aqueous NaCl, Acidic | 3-Methylfluorenone | 60% | Heterolytic Reaction (Cyclization) |

| Aqueous NaCl, Acidic | 2'-Chloro-4-methylbenzophenone | 14% | Heterolytic Reaction (Substitution) |

Source: DeTar, D. F., & Relyea, D. I. (1954, 1956) acs.orglookchem.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-4'-methylbenzophenone, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Confirmation

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl group protons. The methyl protons typically appear as a singlet around 2.4 ppm. The aromatic region of the spectrum is more complex, showing a series of multiplets due to the coupling between adjacent protons on the two distinct phenyl rings. The integration of these signals confirms the presence of 11 protons in the molecule, consistent with its chemical formula.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is readily identified by its characteristic downfield shift, typically appearing in the range of 190-200 ppm. The carbon of the methyl group resonates at a much higher field, around 21.7 ppm. rsc.org The remaining signals in the aromatic region correspond to the 12 aromatic carbons, with their specific chemical shifts influenced by the positions of the chloro and methyl substituents. The chemical shifts for carbons in similar benzophenone (B1666685) structures are well-documented and aid in the assignment. rsc.orglibretexts.org

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.20 - 7.80 | Multiplets |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

| Carbonyl Carbon (C=O) | 190 - 200 | |

| Methyl Carbon (-CH₃) | ~21.7 | |

| Aromatic Carbons | 125 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Resolving Isomeric Structures and Complex Coupling Networks

While 1D NMR is powerful, complex spin-spin coupling and potential overlap of signals in the aromatic region can complicate a definitive assignment. Two-dimensional NMR techniques, such as COSY and NOESY, are invaluable for resolving these ambiguities.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY is instrumental in tracing the connectivity of the protons within each of the two aromatic rings, allowing for unambiguous assignment of the proton signals to their respective rings and positions. oregonstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative orientation of the two phenyl rings. For instance, NOESY can show correlations between protons on the chlorinated ring and the methyl-substituted ring, providing insights into the conformational preferences of the molecule in solution. researchgate.net The use of 2D NMR techniques is crucial for differentiating between isomers, such as this compound and its positional isomers.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure and the functional groups present. oregonstate.edulookchem.com The IR spectrum of this compound exhibits several key absorption bands that confirm its identity.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings. The spectrum also displays characteristic bands for aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vulcanchem.com The presence of the methyl group is confirmed by C-H stretching vibrations around 2950 cm⁻¹. vulcanchem.com Finally, a distinct absorption band corresponding to the C-Cl stretching vibration can be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | ~2950 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. vulcanchem.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic doublet, with the M+2 peak having an intensity of about one-third that of the M⁺ peak. docbrown.info

Electron ionization (EI) is a common method that often leads to extensive fragmentation of the molecule. The fragmentation pattern of this compound is expected to show characteristic losses of functional groups. Common fragmentation pathways for benzophenones include the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. For example, the loss of the chlorophenyl radical or the methylphenyl radical would result in prominent fragment ions. The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure. uni-saarland.delibretexts.org

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 230 | Molecular Ion |

| [M+2]⁺ | 232 | Isotopic Peak due to ³⁷Cl |

| [M - C₇H₇]⁺ | 139 | Loss of methylphenyl radical |

| [M - C₆H₄Cl]⁺ | 119 | Loss of chlorophenyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

Elucidation of n-π* and π-π* Electronic Transitions in Benzophenones

The UV-Vis spectrum of benzophenones is typically characterized by two main types of electronic transitions: n-π* and π-π*. libretexts.orguomustansiriyah.edu.iq

The π-π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy transition, resulting in a strong absorption band, typically in the shorter wavelength region of the UV spectrum. up.ac.za

The n-π* transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This is a lower-energy, and therefore forbidden, transition, resulting in a weaker absorption band at a longer wavelength. uomustansiriyah.edu.iq In some cases, particularly in polar solvents, the n-π* transition may be obscured or appear as a shoulder on the more intense π-π* band. oregonstate.edu

The specific wavelengths (λ_max) of these absorptions for this compound are influenced by the substituents on the aromatic rings. The chloro and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzophenone. Solvent polarity can also significantly affect the position of the n-π* transition. oregonstate.edu

| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π-π | 240 - 280 | High | Allowed transition, strong absorption |

| n-π | 330 - 370 | Low | Forbidden transition, weak absorption |

Solvent Effects on Electronic Absorption Spectra and Spectral Shifts

The phenomenon of solvatochromism, where the absorption spectrum of a compound changes with the polarity of the solvent, is a key aspect of its characterization. wikipedia.org The electronic absorption spectra of benzophenone derivatives are influenced by the solvent environment, particularly affecting the n→π* transitions of the carbonyl group. oregonstate.edu

In polar protic solvents like ethanol, hydrogen bonding can occur between the solvent and the non-bonding electrons of the carbonyl oxygen. This interaction stabilizes the ground state more than the excited state, leading to an increase in the transition energy. oregonstate.edubsu.edu This results in a hypsochromic shift, or blue shift (a shift to a shorter wavelength). wikipedia.orgoregonstate.edu Conversely, in non-polar solvents, such shifts are less pronounced. oregonstate.edu For example, studies on similar benzophenones show a distinct blue shift for the n→π* transition in polar solvents compared to non-polar ones. oregonstate.edu

The interactions between the solute and solvent can be nonspecific (related to polarity and polarizability) or specific, such as hydrogen bonding. researchgate.net These interactions alter the energy gap between the electronic ground state and the excited state, causing shifts in the position and sometimes the intensity of absorption bands. wikipedia.org While specific data for this compound is not detailed in the provided results, the behavior of analogous compounds like 4-bromo-4'-methylbenzophenone (B1273618) and 4'-chloro-4-ethoxybenzophenone supports these principles. oregonstate.edu Theoretical studies on similar molecules also show a red shift (a shift to a longer wavelength) in the π→π* transition absorption wavelength as solvent polarity increases, which is attributed to the stabilization of the excited state. scispace.com

Table 1: Illustrative Solvent Effects on UV Absorption of Benzophenone Analogs

| Compound | Solvent | λmax (nm) for n→π* transition | Observed Shift |

|---|---|---|---|

| 4,4´-dichlorobenzophenone | Ethanol | 333 | Blue shift relative to non-polar solvent |

This table illustrates the expected trends based on data from analogous compounds. Specific values for this compound require direct experimental measurement.

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

Determination of Molecular Geometry and Conformational Analysis (e.g., torsion angles between aromatic rings)

The molecular geometry of benzophenones is characterized by the non-planar arrangement of the two phenyl rings relative to the central carbonyl group. The torsion angles, which describe the twist of the aromatic rings with respect to the plane of the carbonyl group, are critical conformational parameters. This twisting arises from steric hindrance between the ortho-hydrogen atoms on the two rings.

For a related compound, 3-chloro-4-hydroxy-4′-methylbenzophenone, X-ray diffraction analysis revealed that the two benzene (B151609) rings are twisted by 54.70 (4)°. iucr.org This significant dihedral angle is a common feature in benzophenone derivatives to relieve steric strain. iucr.org It is highly probable that this compound adopts a similarly twisted conformation. The precise bond lengths and angles within the phenyl rings and the carbonyl bridge would be determined, with expected C=O bond lengths typical for ketones and C-C bond lengths characteristic of aromatic systems.

Table 2: Representative Crystallographic Data for an Analogous Benzophenone

| Parameter | Value |

|---|---|

| Compound | 3-Chloro-4-hydroxy-4′-methylbenzophenone |

| Formula | C₁₄H₁₁ClO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

Data from a structurally similar compound, 3-chloro-4-hydroxy-4′-methylbenzophenone, is presented for illustrative purposes. iucr.org

Investigation of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the crystal packing is expected to be dominated by weaker interactions.

Analysis of similar structures, such as 3-chloro-4-hydroxy-4′-methylbenzophenone, reveals the presence of several types of weak intermolecular forces that stabilize the crystal lattice. iucr.org These include:

C-H···O interactions: These are weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and the carbonyl oxygen acts as the acceptor.

π-π stacking: These interactions occur between the aromatic rings of adjacent molecules. In the crystal structure of the analogue, π–π stacking was observed between adjacent benzene rings with a centroid–centroid separation of 3.7642 (10) Å. iucr.org

C-H···π interactions: In these interactions, a C-H bond points towards the electron-rich face of an aromatic ring.

Together, these non-covalent interactions create a stable, three-dimensional supramolecular architecture. iucr.org The presence of the chlorine atom may also lead to C-H···Cl or Cl···π interactions, which are known to influence crystal packing. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-hydroxy-4′-methylbenzophenone |

| 4-bromo-4'-methylbenzophenone |

| 4'-chloro-4-ethoxybenzophenone |

| 4,4´-dichlorobenzophenone |

| Ethanol |

Computational and Theoretical Investigations of 2 Chloro 4 Methylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. researchgate.nettdx.cat For 2-Chloro-4'-methylbenzophenone, DFT calculations provide valuable insights into its behavior at the molecular level. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netscispace.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzophenone (B1666685) (4-fluoro-4-hydroxybenzophenone) as a Model. Note: This data is for a related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| Phenyl Ring C-C Bond Lengths | 1.38 - 1.41 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-C-C (inter-ring) Bond Angle | ~120° |

| Phenyl Ring Dihedral Angle | Variable |

The electronic properties of this compound are crucial for understanding its reactivity. DFT calculations provide information on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

In substituted benzophenones, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically centered on the carbonyl group and the other phenyl ring. scispace.com For this compound, the methyl group on one ring acts as an electron-donating group, while the chloro group on the other is electron-withdrawing. This would likely influence the localization of the HOMO and LUMO. The charge distribution within the molecule, which can also be modeled using DFT, reveals the partial positive and negative charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 2: Conceptual HOMO-LUMO Characteristics for this compound.

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the 4'-methylphenyl ring | Electron donation in reactions |

| LUMO | Primarily on the 2-chlorophenyl ring and carbonyl group | Electron acceptance in reactions |

| HOMO-LUMO Gap | Influences chemical reactivity and electronic transitions | A smaller gap indicates higher reactivity |

DFT calculations can be used to predict the regioselectivity of chemical reactions involving this compound. By analyzing the electron density and the energies of possible transition states, researchers can determine which sites on the molecule are most likely to react. For example, in electrophilic aromatic substitution reactions, the positions with the highest electron density on the aromatic rings will be the most favored for attack. Conversely, in nucleophilic reactions, the sites with the most positive partial charge will be the most reactive.

For instance, in the reduction of a dinitrobenzophenone derivative, quantum-chemical modeling was used to explain the selective reduction of one nitro group over the other by examining the stability of the intermediate anion radicals. chemintech.ru Similarly, for this compound, DFT could be used to model reactions such as Friedel-Crafts acylation or Grignard reactions to predict the formation of specific isomers or products. oup.comacs.org The modeling of transition state energies can elucidate the most favorable reaction pathway, providing a theoretical basis for experimentally observed outcomes. wuxiapptec.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net These calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov For substituted benzophenones, characteristic vibrational modes include the C=O stretch of the carbonyl group, C-H stretching and bending of the aromatic rings, and vibrations associated with the substituents (in this case, the C-Cl and C-CH3 bonds). nih.gov The agreement between the calculated and experimental vibrational frequencies serves as a validation of the computational method and the optimized geometry. researchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies for a Related Benzophenone Derivative. Note: This data illustrates the correlation between calculated and observed spectral data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1650-1700 | ~1650-1700 |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| Aromatic C-C Stretch | ~1400-1600 | ~1400-1600 |

| C-Cl Stretch | ~600-800 | ~600-800 |

Prediction of Reaction Regioselectivity and Reaction Pathways

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. scispace.comacs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. scispace.com For this compound, TD-DFT calculations would identify the key electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. oregonstate.edu

The n→π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital of the aromatic rings to an anti-bonding π* orbital. TD-DFT can also provide information about the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption peaks in the UV-Vis spectrum. scispace.com These theoretical predictions can be compared with experimental UV-Vis spectra to further validate the computational model and to understand the photophysical properties of the molecule. researchgate.net

Mechanistic Modeling of Organic Reactions Involving this compound

Computational modeling, particularly with DFT, can be used to elucidate the mechanisms of organic reactions involving this compound. oup.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows researchers to understand the step-by-step process of the reaction and to identify the rate-determining step.

For example, the mechanism of the Fries rearrangement of a related benzophenone precursor has been studied using computational methods to understand the intermolecular nature of the reaction. oup.com Similarly, the mechanism of the Grignard reaction with benzophenones has been investigated, revealing the role of different species and pathways. acs.org For this compound, mechanistic modeling could be applied to understand its synthesis via Friedel-Crafts acylation, or its participation in other reactions such as nucleophilic aromatic substitution or photochemical reactions. oregonstate.eduoregonstate.edu These models can provide insights that are difficult to obtain through experimental means alone, such as the precise structure of transient intermediates and transition states.

In Silico Studies of Molecular Interactions (e.g., binding to enzyme active sites as a chemical probe)

As of the current literature review, specific in silico studies detailing the molecular interactions of this compound with enzyme active sites are not publicly available. While computational methods such as molecular docking are standard tools for predicting the binding affinity and interaction patterns of small molecules with biological targets, published research has not yet focused on this particular compound.

Computational studies have been performed on isomers and related benzophenone derivatives, providing insights into how this class of compounds might interact with enzymes. For instance, research on other chlorinated benzophenones has explored their potential as enzyme inhibitors through molecular docking simulations. These types of studies typically identify key amino acid residues within an enzyme's active site that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. However, without specific studies on this compound, any discussion of its binding behavior would be speculative.

The PubChem database provides computed properties for this compound, such as its molecular weight and XLogP3 value, which are fundamental parameters for initiating in silico research. nih.gov These properties can be used to build computational models to simulate its behavior.

Future in silico research on this compound would be valuable. Such studies could involve:

Molecular Docking: Virtually screening this compound against a panel of enzymes to predict potential biological targets and binding affinities.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the binding interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing models based on a series of related compounds to predict the biological activity of this compound.

Until such research is conducted and published, a detailed, data-driven account of the in silico molecular interactions of this compound with enzyme active sites cannot be provided.

Derivatives, Analogues, and Structure Reactivity Relationships of Substituted Benzophenones

Synthesis and Characterization of Structural Isomers (e.g., 4-Chloro-4'-methylbenzophenone (B188998), 3-Chloro-4'-methylbenzophenone)

The synthesis of structural isomers of 2-Chloro-4'-methylbenzophenone, such as 4-Chloro-4'-methylbenzophenone and 3-Chloro-4'-methylbenzophenone (B80381), is most commonly achieved through the Friedel-Crafts acylation reaction. chemguide.co.uknih.govlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govlibretexts.org

4-Chloro-4'-methylbenzophenone:

The synthesis of 4-Chloro-4'-methylbenzophenone typically involves the reaction of toluene (B28343) with 4-chlorobenzoyl chloride. oregonstate.edu The methyl group of toluene is an ortho-, para-director and an activating group, while the chloro-substituted benzoyl chloride is the acylating agent. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) at controlled temperatures to manage its exothermic nature. Due to the directing effect of the methyl group, the primary product is the para-substituted isomer, 4-Chloro-4'-methylbenzophenone.

3-Chloro-4'-methylbenzophenone:

The synthesis of 3-Chloro-4'-methylbenzophenone follows a similar Friedel-Crafts acylation protocol. In this case, toluene is acylated with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. google.com The substitution on the toluene ring is again directed to the para position relative to the methyl group, resulting in the desired 3-chloro-4'-methylbenzophenone isomer.

Characterization:

The characterization of these isomers relies on a combination of spectroscopic techniques to confirm their distinct structures.

Infrared (IR) Spectroscopy: All isomers will exhibit a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹. The presence of aromatic C-H and C-C stretching frequencies, as well as C-Cl stretching, will also be evident.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for distinguishing between the isomers. The chemical shift and splitting patterns of the aromatic protons are unique for each substitution pattern. For instance, the ¹H NMR spectrum of 4-Chloro-4'-methylbenzophenone will show a distinct singlet for the methyl protons (around 2.4 ppm) and characteristic splitting patterns for the aromatic protons on both rings. The patterns for the 3-chloro and 2-chloro isomers will differ due to the different symmetry and electronic environments of the protons.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers, which is identical for all. However, the fragmentation patterns can sometimes offer clues about the substitution pattern.

The following table summarizes the key reactants for the synthesis of these isomers.

| Target Isomer | Aromatic Substrate | Acyl Chloride |

| 4-Chloro-4'-methylbenzophenone | Toluene | 4-Chlorobenzoyl chloride |

| 3-Chloro-4'-methylbenzophenone | Toluene | 3-Chlorobenzoyl chloride |

| This compound | Toluene | 2-Chlorobenzoyl chloride |

Comparative Studies on the Impact of Substituent Position and Electronic Nature on Chemical Reactivity

The position and electronic nature of substituents on the benzophenone (B1666685) scaffold significantly influence its chemical reactivity. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its ortho-, para-directing nature from lone pair donation. The methyl group is an electron-donating and activating group.

Electronic Effects:

The electronic effects of the chloro and methyl substituents impact the reactivity of the carbonyl group and the aromatic rings. In this compound, the electron-withdrawing chlorine at the ortho position can influence the electrophilicity of the carbonyl carbon. The electron-donating methyl group at the para position of the other ring increases the electron density of that ring, making it more susceptible to electrophilic attack.

In a comparative study on the photoreduction of substituted benzophenones, it was observed that the rate of reaction is influenced by the electronic nature of the substituents. Electron-withdrawing groups can increase the reactivity in certain photochemical reactions. oregonstate.edu

Steric Effects:

The position of the substituent also imparts steric effects that can influence reactivity. An ortho-substituent, like the chlorine atom in this compound, can sterically hinder the approach of reactants to the carbonyl group. This steric hindrance can be less pronounced in the meta- (3-chloro) and para- (4-chloro) isomers. The dihedral angle between the two phenyl rings in substituted benzophenones is influenced by the steric repulsion between substituents, which in turn affects the conjugation and reactivity of the molecule. For example, in 3-Chloro-4-hydroxy-4′-methylbenzophenone, the two benzene (B151609) rings are twisted by 54.70°. iucr.org

The table below provides a qualitative comparison of the expected impact of substituent position on reactivity.

| Isomer | Electronic Effect on Carbonyl | Steric Hindrance at Carbonyl |

| This compound | Increased electrophilicity | High |

| 3-Chloro-4'-methylbenzophenone | Moderate influence | Low |

| 4-Chloro-4'-methylbenzophenone | Minimal direct influence | Low |

Advanced Derivatization Strategies for Creating Novel Chemical Entities (e.g., aminophenyl ketone derivatives)

Substituted benzophenones like this compound serve as versatile intermediates for the synthesis of more complex molecules, including aminophenyl ketone derivatives. These derivatives are often precursors to pharmacologically active compounds.

One key derivatization strategy is the introduction of an amino group, which can be achieved through various methods. For instance, a common route to o-aminophenyl ketones involves the reaction of an aniline (B41778) with a nitrile in the presence of a boron trihalide, followed by hydrolysis. google.com Another approach is the reduction of a nitro-substituted benzophenone.

A specific example of derivatization involves the synthesis of 2-amino-5-chlorobenzophenone (B30270) from 4-chloroaniline. This transformation can be part of a multi-step synthesis to produce benzodiazepines, a class of psychoactive drugs. google.com While not starting directly from this compound, this illustrates a common synthetic pathway for creating aminophenyl ketones from related chlorinated precursors.

Furthermore, the chloro- and methyl-substituted benzophenone core can be modified through various reactions:

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide or ester formation.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol or converted to an oxime or hydrazone, leading to a diverse range of derivatives.

These derivatization strategies allow for the systematic modification of the benzophenone scaffold to explore structure-activity relationships and develop novel chemical entities with desired properties.

Investigation of Structure-Activity Relationships in Catalytic Applications

Substituted benzophenones and their derivatives have been investigated for their potential in various catalytic applications, particularly in photochemistry and asymmetric synthesis. The structural features of these molecules, such as the nature and position of substituents, play a crucial role in determining their catalytic activity and selectivity.

Photocatalysis:

Benzophenone itself is a well-known photosensitizer. Upon UV irradiation, it can be excited to a triplet state and can then abstract a hydrogen atom from a suitable donor, initiating radical reactions. The presence of substituents like chloro and methyl groups can modulate the photophysical properties of the benzophenone core, such as the energy of the excited states and the efficiency of intersystem crossing. This, in turn, affects its performance as a photocatalyst. For example, the photocatalytic degradation of pollutants can be influenced by the specific substituted benzophenone used. science.gov

Asymmetric Catalysis:

Chiral derivatives of substituted benzophenones can be used as ligands in metal-catalyzed asymmetric reactions. The substituents on the benzophenone framework can influence the steric and electronic environment around the metal center, thereby controlling the enantioselectivity of the catalytic transformation. For instance, diphosphine-benzophenone ligands have been used in nickel-catalyzed alkyne cyclotrimerization, where the benzophenone moiety is believed to play a role in the catalytic cycle. acs.org

The structure-activity relationship in these catalytic applications is a key area of research. By systematically varying the substituents on the benzophenone scaffold, it is possible to fine-tune the catalytic properties and design more efficient and selective catalysts for specific organic transformations. The dual activation of reaction partners using light and a chiral catalyst has been explored with 2-methylbenzophenone (B1664564) derivatives for asymmetric allylic benzylation. acs.org

Applications of 2 Chloro 4 Methylbenzophenone in Advanced Organic Synthesis and Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-4'-methylbenzophenone is a valuable precursor in the multistep synthesis of various complex organic molecules. Its utility stems from the reactivity of its functional groups, which can be selectively transformed to build more elaborate molecular architectures. It is particularly significant in the production of intermediates for the pharmaceutical and agrochemical industries.

Precursor in the Synthesis of Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized intermediates. This compound and its derivatives are employed in the creation of these critical components. chemicalbook.com For instance, related benzophenone (B1666685) structures are integral to the synthesis of various pharmaceuticals. Although direct synthesis of sertraline (B1200038) from this compound is not the primary route, the chemistry of benzophenones is central to related transformations. The synthesis of the antidepressant sertraline, for example, involves intermediates that can be conceptually related to benzophenone structures. diva-portal.orgnih.govresearchgate.nethilarispublisher.com The general synthetic strategies often involve creating complex polycyclic structures where a benzophenone derivative could serve as a starting point. google.com

| Pharmaceutical Intermediate | Role of Benzophenone-like Structures | Therapeutic Area |

| Sertraline Precursors | Key intermediates like tetralones can be synthesized from precursors with benzophenone frameworks. nih.govresearchgate.net | Antidepressant researchgate.nethilarispublisher.com |

| Tolciclate Analogues | The synthesis of antifungal agents sometimes involves intermediates derived from substituted benzophenones. | Antifungal |

| Benzodiazepine Derivatives | 2-Amino-5-chlorobenzophenone (B30270) is a well-known precursor for benzodiazepines, highlighting the role of substituted benzophenones in this class of drugs. wikipedia.org | Anxiolytic, Sedative |

Precursor in the Synthesis of Agrochemical Intermediates

In the agrochemical sector, this compound serves as a precursor for the synthesis of active ingredients in pesticides and herbicides. The development of modern crop protection products relies on the creation of molecules that are both effective and selective. echemi.com Substituted benzophenones are used to construct the core structures of these complex agrochemicals. wikipedia.orgepo.org The synthesis often involves modifying the benzophenone backbone to introduce desired functionalities that confer specific biological activities. epo.org

Utilization in Photochemical Studies as a Chemical Probe

The benzophenone moiety in this compound makes it a useful tool in photochemical studies. Benzophenones are well-known for their ability to absorb UV light and transition to an excited triplet state, which can then interact with other molecules. This property is exploited to probe various chemical and biological processes. chemicalbook.com

Investigation of Enzyme Activities and Protein Interactions as Chemical Probes

As a chemical probe, this compound and its analogs are used to investigate enzyme activities and protein-ligand interactions. The photo-activated benzophenone can form covalent bonds with nearby amino acid residues in an enzyme's active site or on a protein's surface. This photo-cross-linking allows researchers to identify binding sites and understand the structural basis of molecular recognition. scispace.com This technique is valuable in drug discovery and basic biological research for mapping protein interactions. scispace.comcalpaclab.com

Applications in Photoinitiator Chemistry (e.g., in UV-curable formulations)

Benzophenone and its derivatives, including this compound, are widely used as photoinitiators in UV-curable formulations. chemicalbook.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com This process, known as UV curing, is used in coatings, inks, adhesives, and 3D printing due to its speed and efficiency. researchgate.netsongwon.com

This compound functions as a Type II photoinitiator. sigmaaldrich.com In this role, the excited benzophenone abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate the free radicals that start the polymerization chain reaction. sigmaaldrich.com The choice of a specific benzophenone derivative can influence the curing speed and the properties of the final cured material. songwon.comsellchems.com

| Photoinitiator Class | Mechanism | Common Applications |

| Type I | Unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com | Clear and pigmented coatings. |

| Type II (e.g., Benzophenones) | Bimolecular reaction with a co-initiator to generate free radicals. sigmaaldrich.com | Varnishes, plastic coatings, inks, adhesives. sellchems.com |

Function as a Versatile Chemical Building Block for Specialty Chemicals

Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a versatile building block for the synthesis of a wide range of specialty chemicals. calpaclab.com Its functional groups—the chloro substituent, the methyl group, and the carbonyl group—can be manipulated through various organic reactions to create novel compounds with desired properties. These reactions include nucleophilic aromatic substitution of the chlorine atom, oxidation or functionalization of the methyl group, and reactions of the carbonyl group such as reduction or Grignard addition. acs.org This versatility makes it a valuable starting material in the development of new materials, dyes, and other performance chemicals. chemicalbook.com

Future Research Directions and Emerging Trends in 2 Chloro 4 Methylbenzophenone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-Chloro-4'-methylbenzophenone and its analogues relies heavily on the Friedel-Crafts acylation, typically reacting 2-chlorobenzoyl chloride with toluene (B28343) using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). oregonstate.edu While effective, this method generates significant corrosive waste and requires strictly anhydrous conditions, posing environmental concerns. chemistryjournals.net Emerging research is focused on developing "greener" and more efficient synthetic routes.

Future trends point towards several key areas:

Catalyst Innovation: A major thrust is the replacement of traditional Lewis acids with more sustainable alternatives. Research into metal triflates (e.g., Hf(OTf)₄), solid-supported reagents, and even biodegradable catalysts like methanesulfonic acid under solvent-free conditions is proving fruitful for acylations of aromatic compounds. chemistryjournals.netresearchgate.net These catalysts are often reusable, require only catalytic amounts, and are less sensitive to moisture. chemistryjournals.net

Photocatalysis: Visible-light-mediated synthesis is an emerging frontier. Photocatalytic methods, which can operate under mild, ambient conditions, offer a sustainable alternative for constructing diaryl ketones. rsc.orgacs.org For instance, light-driven, transition-metal-free strategies are being developed that can achieve C-C bond cleavage and formation to build biaryl structures from ketone precursors. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful and versatile alternative to Friedel-Crafts acylation. oregonstate.edu These methods involve coupling an arylboronic acid with an aryl halide or anhydride (B1165640) and are known for their high functional group tolerance and yield. oregonstate.eduacs.org Microwave-assisted copper-catalyzed coupling reactions have also been shown to be highly efficient.

Flow Chemistry: For industrial-scale synthesis, the adoption of continuous flow reactors is a significant trend. This technology allows for precise control over reaction parameters, leading to enhanced safety, consistent product quality, and higher yields, while minimizing by-product formation.

| Methodology | Typical Reagents | Key Advantages | Emerging Trends/Future Directions | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride, Arene, AlCl₃ | Well-established, versatile | Use of green catalysts (metal triflates, solid supports), solvent-free conditions | oregonstate.educhemistryjournals.net |

| Palladium-Catalyzed Cross-Coupling | Arylboronic Acid, Aryl Halide, Pd Catalyst | High yield, excellent functional group tolerance | Development of more efficient and water-soluble ligands/catalysts | oregonstate.eduacs.org |

| Photocatalysis | Various precursors, photosensitizer, visible light | Mild conditions, sustainable, novel reaction pathways | Transition-metal-free systems, expanding substrate scope | rsc.orgnih.gov |

| Continuous Flow Synthesis | Optimized reagents for flow conditions | High throughput, enhanced safety, process control | Integration with real-time analytics and automated optimization |

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms and electronic properties of this compound is crucial for optimizing its synthesis and predicting its behavior in new applications. The integration of experimental techniques with high-level computational chemistry is a powerful trend in this area.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying benzophenone derivatives. nih.gov Researchers use DFT calculations to investigate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in predicting the molecule's reactivity and stability. ijacskros.comchemrevlett.com Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-deficient sites, offering insights into how the molecule will interact with other reagents. chemrevlett.com These computational models can rationalize substituent effects on reactivity and guide the design of new experiments. cdnsciencepub.com

Time-Dependent DFT (TD-DFT): To understand the photophysical properties, TD-DFT is employed to calculate electronic excitation energies and simulate UV-Vis absorption spectra. chemrxiv.orgscialert.net This is critical for applications in photochemistry and materials science, allowing researchers to predict how structural modifications will affect light absorption and the nature of excited states.

Experimental Probes: Advanced spectroscopic techniques provide the experimental data needed to validate computational models. Nanosecond laser-flash photolysis, for example, is used to directly observe transient species like triplet excited states and biradicals, providing kinetic data on intramolecular processes. cdnsciencepub.comresearchgate.net The correlation of these experimental findings with DFT and TD-DFT calculations provides a comprehensive picture of the molecule's behavior from the ground state to its excited states.

| Parameter | Computational Method | Experimental Technique | Insight Gained | Reference |

|---|---|---|---|---|

| Molecular Geometry & Stability | DFT (e.g., B3LYP/6-311G) | X-ray Crystallography | Most stable conformation, bond lengths/angles | chemrevlett.com |

| Electronic Reactivity | DFT (HOMO-LUMO, MEP) | Kinetic studies of reactions | Prediction of reaction sites and relative reactivity | ijacskros.comchemrevlett.comcdnsciencepub.com |

| Excited State Properties | TD-DFT | UV-Vis & Fluorescence Spectroscopy | Absorption/emission wavelengths, nature of electronic transitions | chemrxiv.orgscialert.net |

| Transient Species & Reaction Dynamics | - | Nanosecond Laser-Flash Photolysis | Mechanism and kinetics of photochemical reactions | cdnsciencepub.comresearchgate.net |

Exploration of New Chemical Transformations and Functionalizations

Research is actively exploring new ways to transform and functionalize the this compound core to access novel structures with unique properties. This goes beyond simple substitutions of the chlorine atom or reductions of the carbonyl group.

Photochemical Reactions: The benzophenone moiety is well-known for its photochemical activity. Upon UV irradiation, it can be reduced to form a benzopinacol. oregonstate.edu A more advanced area of research involves intramolecular photoredox reactions. For appropriately substituted benzophenones, photolysis can induce a formal intramolecular redox process where the ketone is reduced to a secondary alcohol while another part of the molecule is oxidized. cdnsciencepub.comgrafiati.com Exploring this "meta effect" in analogues of this compound could lead to novel synthetic strategies. acs.org

Decarbonylation Reactions: A recent and innovative transformation is the light-driven, transition-metal-free decarbonylation of diaryl ketones to form biaryl compounds. nih.gov This reaction proceeds via the cleavage of two C-C bonds and offers a new route to valuable biphenyl (B1667301) structures, which are prevalent in pharmaceuticals and polymers. nih.gov

Synthesis of Bioactive Molecules: The this compound scaffold is a valuable starting point for medicinal chemistry. The chloro and methyl groups can influence the molecule's pharmacological profile. nih.gov Future research will likely focus on using this compound as a precursor for more complex molecules, such as linking it to other pharmacophores to create novel anti-inflammatory or anticancer agents. nih.govrsc.org For example, derivatives of chlorobenzophenones have shown potential as inhibitors of enzymes like p38α MAP kinase and as precursors to tubulin polymerization inhibitors. nih.govrsc.org

Conversion to Novel Functional Groups: The ketone group can be transformed into other functionalities, such as benzophenone imines. These imines are valuable intermediates for subsequent reactions like Buchwald-Hartwig amination, expanding the synthetic utility of the original ketone. acs.org

Role in the Design of Advanced Materials via Chemical Functionality

The specific combination of a halogenated phenyl ring, a methyl-substituted phenyl ring, and a central carbonyl group gives this compound distinct properties that are being exploited in materials science.

High-Performance Polymers: Halogenated benzophenones are key monomers in the synthesis of high-performance polymers. For instance, dichlorobenzophenone derivatives are used in Ni(0)-catalyzed coupling reactions to produce soluble poly(p-phenylene)s. iastate.edu These polymers are sought after for their thermal stability and mechanical strength. The chlorine atom on the this compound provides a reactive site for such polymerization reactions.

Organic Electronics (OLEDs): The benzophenone core is an excellent electron acceptor, making it a crucial building block for materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.compreprints.org Specifically, it is used to construct emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). In these D-A (donor-acceptor) molecules, the benzophenone unit acts as the acceptor. This architecture allows for efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to devices with near-100% internal quantum efficiency. preprints.org Future work will involve fine-tuning the electronic properties by varying substituents on the benzophenone core to optimize device performance.

Photoluminescent Materials: Emerging research focuses on modifying the benzophenone structure to create materials with unique photophysical properties. By strategically adding aromatic electron-donating groups, it is possible to disrupt the n-π* character of the lowest triplet state (T₁). acs.org This disruption minimizes non-radiative decay pathways and can lead to materials with ultralong-lived room-temperature phosphorescence (RTP), with lifetimes extending to seconds. acs.org Such materials have potential applications in sensing, bio-imaging, and data encryption.

Photoinitiators and Stabilizers: Benzophenones are widely used as photoinitiators for UV-curing of inks, coatings, and polymers. ijacskros.comguidechem.com The this compound structure can also act as a UV absorber, preventing the photodegradation of materials by harmlessly dissipating UV energy. guidechem.com Research in this area aims to design derivatives with tailored absorption spectra and enhanced efficiency. nih.gov

| Application Area | Role of Benzophenone Moiety | Key Properties & Future Trends | Reference |

|---|---|---|---|

| High-Performance Polymers | Monomer for polymerization | Thermal stability; synthesis of novel architectures (e.g., poly(p-phenylene)s) | iastate.edu |

| Organic Light-Emitting Diodes (OLEDs) | Electron-acceptor in TADF emitters | High triplet energy, efficient ISC/RISC; tuning D-A strength for color and efficiency | mdpi.compreprints.orgacs.org |

| Room-Temperature Phosphorescence (RTP) | Core phosphorescent unit | Long lifetime afterglow; designing structures to suppress non-radiative decay | acs.org |

| UV-Curing & Stabilization | Photoinitiator / UV absorber | Efficient radical generation, broad UV absorption; developing non-migrating and safer derivatives | ijacskros.comguidechem.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |